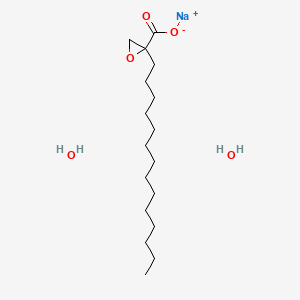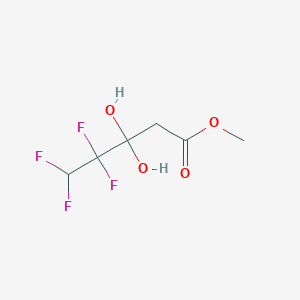
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate is a fluorinated organic compound with the molecular formula C6H8F4O4 It is known for its unique structural features, which include four fluorine atoms and two hydroxyl groups on a pentanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate typically involves the fluorination of a suitable precursor, followed by esterification. One common method includes the reaction of 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoic acid with methanol in the presence of an acid catalyst to form the methyl ester. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The esterification step is scaled up using continuous flow reactors to maintain consistent quality and efficiency. Safety measures are crucial due to the hazardous nature of fluorine and the need for precise control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can replace fluorine atoms in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amino or thio derivatives.
Applications De Recherche Scientifique
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical assays.
Medicine: Explored for its role in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate exerts its effects involves interactions with molecular targets through its fluorine atoms and hydroxyl groups. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems. The pathways involved may include hydrogen bonding, van der Waals forces, and electrostatic interactions, contributing to its unique properties and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,4,5,5-tetrafluoro-3-hydroxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dimethoxypentanoate
- Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxyhexanoate
Uniqueness
Methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate stands out due to its specific combination of fluorine atoms and hydroxyl groups, which impart unique chemical reactivity and stability
Propriétés
Numéro CAS |
89129-73-7 |
|---|---|
Formule moléculaire |
C6H8F4O4 |
Poids moléculaire |
220.12 g/mol |
Nom IUPAC |
methyl 4,4,5,5-tetrafluoro-3,3-dihydroxypentanoate |
InChI |
InChI=1S/C6H8F4O4/c1-14-3(11)2-5(12,13)6(9,10)4(7)8/h4,12-13H,2H2,1H3 |
Clé InChI |
AOCYSWHWGOFWHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C(C(F)F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


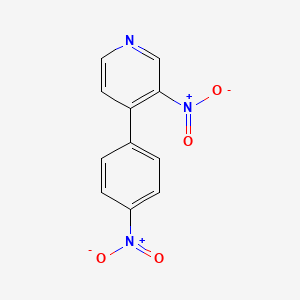
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
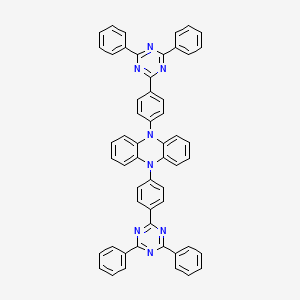
![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
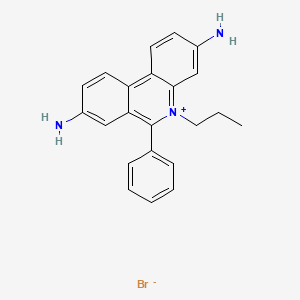
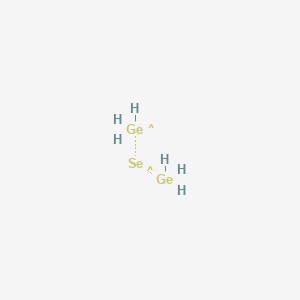

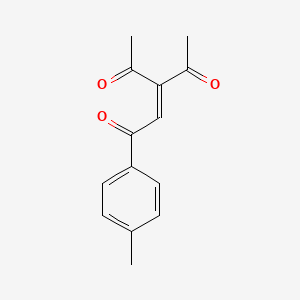
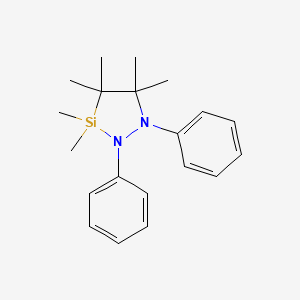
![1h-Furo[3,2-e]isoindole](/img/structure/B14139901.png)
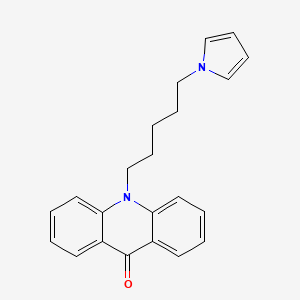
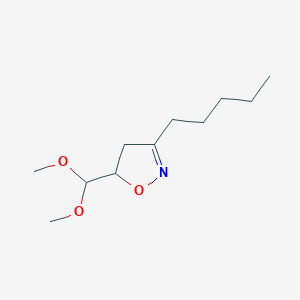
![5-[(4-Chlorophenyl)selanyl]-2-ethenyl-4-methyl-3,4-dihydro-2H-pyran](/img/structure/B14139926.png)
